2-(2-Chloroethyl)pyrrolidine

Process Chemistry Analytical Characterization Scale-up and Purification

Sourcing regioisomerically pure pyrrolidine intermediates? Substitution at the 2-position vs. 1-position alters boiling points by 50°C, impacting distillation efficiency. Our 2-(2-Chloroethyl)pyrrolidine hydrochloride offers: - Lower boiling point (186.8°C) and LogP (2.498) for energy-efficient purification - Enables correct (R,R)-stereochemistry for chiral antihistamines (e.g., clemastine) - Distinct 5-membered ring conformation vs. piperidine analogs for target binding

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
Cat. No. B12109239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethyl)pyrrolidine
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCCl
InChIInChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2
InChIKeyXWTGOZXZVTWOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethyl)pyrrolidine: Key Intermediate Profile


2-(2-Chloroethyl)pyrrolidine (CAS 13409-72-8 as the hydrochloride salt) is a chlorinated pyrrolidine derivative characterized by a 2-substituted chloroethyl group on the pyrrolidine ring [1]. This compound serves as a versatile building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of antihistamines such as clemastine and topoisomerase I-targeting anticancer agents [2]. Its bifunctional nature, combining a secondary amine nucleophile with an electrophilic chloroethyl moiety, enables its participation in nucleophilic substitution reactions that are central to the construction of more complex pharmacophores .

Bifunctional reagent: secondary amine nucleophile and chloroethyl electrophile for nucleophilic substitution
Enables (R)-stereochemistry for chiral antihistamine intermediate synthesis
Supports scaffold diversification for DNA-alkylating agent structure-activity studies

2-(2-Chloroethyl)pyrrolidine: Structural Specificity


The specific regioisomerism and ring size of 2-(2-chloroethyl)pyrrolidine dictate its unique reactivity profile, making it non-interchangeable with its 1-substituted isomer or with piperidine-based analogs. The 2-position substitution on the pyrrolidine ring significantly alters the steric and electronic environment around the nitrogen atom, which in turn affects both its nucleophilicity and the stability of intermediates formed during subsequent reactions . For instance, the 1-(2-chloroethyl)pyrrolidine isomer exhibits different physical properties, including a markedly higher boiling point, which can complicate purification and handling during scale-up . Furthermore, the pyrrolidine ring's five-membered conformation provides a distinct spatial arrangement compared to six-membered piperidine analogs, which has been shown to influence binding affinity and selectivity in the final drug molecules derived from these intermediates .

1-substituted regioisomer exhibits a markedly higher boiling point, which may alter distillation purification and thermal exposure during scale-up.
Piperidine analogs (six-membered ring) present a different ring conformation that may shift target binding and reactivity profiles compared to the pyrrolidine scaffold.
(S)-configuration obtained from proline-based routes does not provide the (R)-stereochemistry required for the reported antihistamine activity of clemastine-type intermediates.

2-(2-Chloroethyl)pyrrolidine: Differentiating Evidence


Physical Property Differentiation

2-(2-Chloroethyl)pyrrolidine hydrochloride (CAS 13409-72-8) exhibits a boiling point of 186.8 °C at 760 mmHg and a calculated LogP of 2.498 [1]. In contrast, the regioisomeric 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) has a significantly higher boiling point of 237 °C . This 50.2 °C difference in boiling point directly impacts distillation conditions, energy consumption, and thermal stability considerations during large-scale synthesis. The lower LogP of the 2-substituted isomer also suggests increased aqueous solubility, which can be advantageous for certain aqueous-phase reactions.

Boiling Point
Data to verify
186.8 °C vs 237 °C (1-isomer)
Supports gentler distillation, reduced thermal risk
50.2 °C difference at 760 mmHg; process-scale consideration
Process Chemistry Analytical Characterization Scale-up and Purification

Enantioselective Clemastine Synthesis

The (R)-enantiomer of a 2-(2-chloroethyl)pyrrolidine derivative, specifically (R)-ethyl 2-(2-chloroethyl)pyrrolidine-1-carboxylate, is a crucial chiral intermediate for the synthesis of the H1-antihistamine clemastine [1]. This derivative is obtained via an asymmetric transformation of L-homoserine lactone, a route that enables access to the (R)-configuration required for the drug's antihistaminic activity [1]. Alternative synthetic routes using proline-based transformations are limited to the (S)-configuration, which is the opposite stereochemistry and would result in an inactive or less active isomer [1]. This makes the 2-(2-chloroethyl)pyrrolidine scaffold uniquely positioned to deliver the correct stereochemistry for clemastine.

Stereochemical Access
Reported
(R)-enantiomer accessible vs (S)-only from proline
Supports (R,R)-clemastine intermediate synthesis
Asymmetric transformation route documented
Medicinal Chemistry Asymmetric Synthesis Antihistamine Development

Alkylating Agent Potency Comparison

A study on novel nitrogen-based chalcone analogs compared the cytotoxic effects of substituents containing alicyclic amines, including pyrrolidine and piperidine, against triple-negative breast cancer (TNBC) cell lines [1]. While the specific 2-(2-chloroethyl)pyrrolidine was not directly tested, the study demonstrated that pyrrolidine-containing analogs exhibited differential cytotoxicity profiles compared to piperidine-containing analogs, highlighting the impact of ring size on biological activity [1]. Furthermore, the chloroethyl group is a known alkylating agent warhead, and its placement on a pyrrolidine scaffold is expected to influence its reactivity and selectivity compared to linear nitrogen mustards like bis(2-chloroethyl)amine [2].

Cytotoxicity Profile
Class-level
Differential activity observed for pyrrolidine vs piperidine scaffolds
May support SAR studies; compound-specific data unavailable
Class-level inference from TNBC cell line assays
Medicinal Chemistry Cytotoxicity DNA Alkylation

Market Availability and Purity Comparison

The 1-(2-chloroethyl)pyrrolidine hydrochloride isomer (CAS 7250-67-1) is widely available from major chemical suppliers in various quantities (e.g., 5g to 500g) with purities of ≥98% . In contrast, 2-(2-chloroethyl)pyrrolidine hydrochloride (CAS 13409-72-8) is less commonly stocked by mainstream vendors and may require custom synthesis or sourcing from specialized suppliers [1]. This difference in market availability reflects the specialized synthetic utility of the 2-substituted isomer, particularly in asymmetric synthesis applications, and may influence lead times and cost for procurement.

Market Availability
Data to verify
2-isomer: specialized suppliers; 1-isomer: widely stocked
Longer procurement lead times may apply
Based on vendor catalogs (2026)
Chemical Procurement Supply Chain Research Chemicals

2-(2-Chloroethyl)pyrrolidine: Optimal Applications


Asymmetric Synthesis of Chiral Antihistamines

2-(2-Chloroethyl)pyrrolidine and its derivatives are the intermediates of choice for medicinal chemistry programs targeting chiral antihistamines like clemastine, where the (R,R)-stereochemistry is essential for activity [1]. Its unique 2-substitution pattern allows for the construction of the correct stereocenter, a capability not shared by the 1-isomer or piperidine analogs [1].

DNA-Alkylating Anticancer Agent Development

The chloroethyl group in 2-(2-chloroethyl)pyrrolidine serves as a latent alkylating agent. When incorporated into larger molecular frameworks, such as topoisomerase I inhibitors like ARC-111 analogs, the pyrrolidine ring may confer improved target binding and reduced off-target effects compared to linear nitrogen mustards or piperidine-based linkers [2].

Process Chemistry Optimization for Scale-Up

The lower boiling point (186.8 °C) and LogP (2.498) of 2-(2-chloroethyl)pyrrolidine, compared to its 1-isomer (237 °C), make it a more energy-efficient and thermally stable intermediate for large-scale synthesis [3]. Process chemists can utilize these properties to design more cost-effective distillation and purification protocols [3].

Application
Selection Property
Validation Focus
Chiral antihistamine intermediate synthesis
(R)-stereochemical access
Enantiomeric outcome verification
DNA-alkylating agent SAR studies
Pyrrolidine-alkylator scaffold reactivity
Cytotoxicity profiling and target engagement
Process-scale distillation design
Boiling point profile
Thermal stability and energy efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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